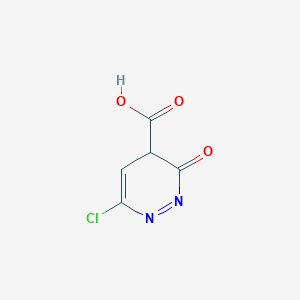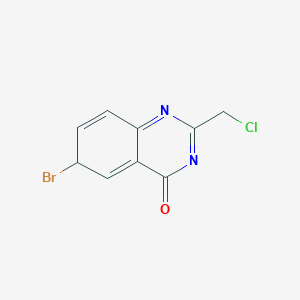
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- typically involves the bromination and chloromethylation of quinazolinone derivatives. One common method includes the bromination of 4(3H)-quinazolinone using N-bromosuccinimide (NBS) in the presence of a radical initiator. The chloromethylation can be achieved by reacting the brominated product with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- may involve large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups and enhance its reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Formaldehyde and Hydrochloric Acid: Used for chloromethylation.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further utilized in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and chlorine atoms enhances its binding affinity and reactivity, making it a potent compound in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline
- 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones
Uniqueness
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity
Propiedades
Fórmula molecular |
C9H6BrClN2O |
|---|---|
Peso molecular |
273.51 g/mol |
Nombre IUPAC |
6-bromo-2-(chloromethyl)-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3,5H,4H2 |
Clave InChI |
KUHAAJUZZQTVRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=NC(=O)C2=CC1Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361470.png)
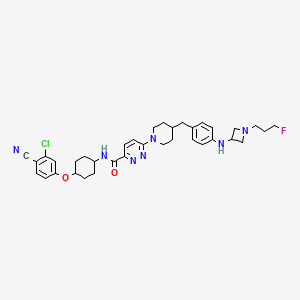
![4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12361479.png)
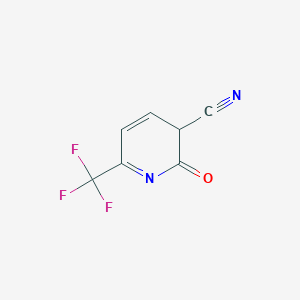
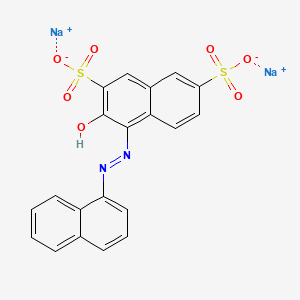
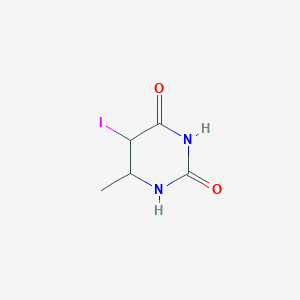
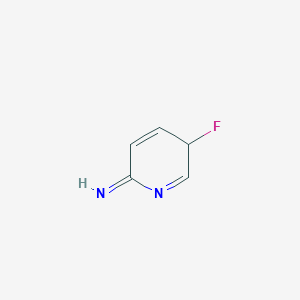
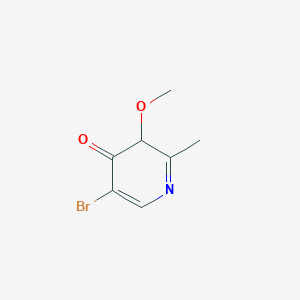
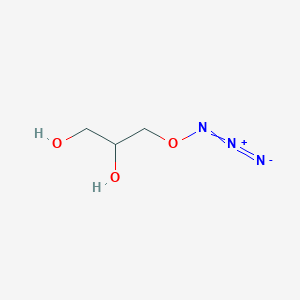
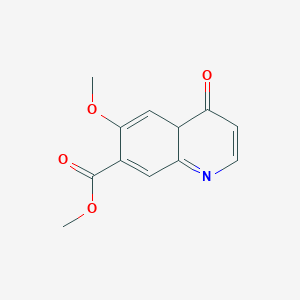
![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)
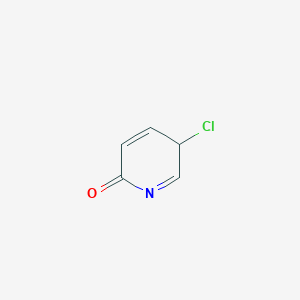
![methyl 6-[[(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoate](/img/structure/B12361574.png)
